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molecular formula C9H8I3NO2 B8650460 1H-Pyrrole-2-carboxylic acid, 1-(2,3,3-triiodo-2-propenyl)-, methyl ester CAS No. 87427-42-7

1H-Pyrrole-2-carboxylic acid, 1-(2,3,3-triiodo-2-propenyl)-, methyl ester

Cat. No. B8650460
M. Wt: 542.88 g/mol
InChI Key: PLJDYNWAISWYIO-UHFFFAOYSA-N
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Patent
US04563472

Procedure details

To a solution of 125 mg (1 mmole) of methyl pyrrole-2-carboxylate in 5 ml of dry N,N-dimethylformamide were added 590 mg (1 mmole) of 2,3,3-triiodoallyl-p-toluenesulfonate and 50 mg (1.2 mmoles) of powdery sodium hydroxide while cooling at 10° C. and the resulting mixture was stirred for one hour. The reaction mixture was extracted with ethyl acetate and water, the ethyl acetate layer was separated, washed with water and then dried. The ethyl acetate layer was concentrated under reduced pressure, the residual oily substance was allowed to stand with 1.0 ml of methanol, thereby separating a crystalline substance, 1-(2',3',3'-triiodoallyl)-2-methoxycarbonylpyrrole. It was then recovered by filtration. Yield 127 mg (23% yield), mp 88°-90° C.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7].[I:10][C:11](=[C:24]([I:26])[I:25])[CH2:12]OS(C1C=CC(C)=CC=1)(=O)=O.[OH-].[Na+]>CN(C)C=O>[I:10][C:11](=[C:24]([I:26])[I:25])[CH2:12][N:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
590 mg
Type
reactant
Smiles
IC(COS(=O)(=O)C1=CC=C(C=C1)C)=C(I)I
Name
Quantity
50 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
separating a crystalline substance, 1-(2',3',3'-triiodoallyl)-2-methoxycarbonylpyrrole
FILTRATION
Type
FILTRATION
Details
It was then recovered by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC(CN1C(=CC=C1)C(=O)OC)=C(I)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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